2-Hexyloctan-1-amine
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Overview
Description
2-Hexyloctan-1-amine is an organic compound belonging to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by a long alkyl chain, making it a higher amine with significant hydrophobic properties. It is used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hexyloctan-1-amine can be synthesized through several methods. One common approach is the alkylation of ammonia with a suitable alkyl halide. For instance, the reaction of 2-hexyloctyl bromide with ammonia under controlled conditions can yield this compound. Another method involves the reductive amination of aldehydes or ketones with ammonia or primary amines in the presence of a reducing agent like hydrogen or a metal catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reductive amination processes. These processes use high-pressure reactors and catalysts such as palladium or nickel to facilitate the reaction between the alkyl halide and ammonia. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
2-Hexyloctan-1-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce primary amines .
Scientific Research Applications
2-Hexyloctan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is used in the synthesis of biologically active compounds and as a probe in biochemical studies.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hexyloctan-1-amine involves its interaction with various molecular targets. As an amine, it can act as a nucleophile, participating in reactions with electrophilic centers. It can also form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and molecular interactions .
Comparison with Similar Compounds
Similar Compounds
2-Hexylamine: A primary amine with a shorter alkyl chain.
Octylamine: Another primary amine with a different alkyl chain length.
2-Hexyldecyl amine: A higher amine with a longer alkyl chain.
Uniqueness
2-Hexyloctan-1-amine is unique due to its specific alkyl chain length, which imparts distinct hydrophobic properties and reactivity. This makes it particularly useful in applications requiring specific solubility and interaction characteristics .
Properties
Molecular Formula |
C14H31N |
---|---|
Molecular Weight |
213.40 g/mol |
IUPAC Name |
2-hexyloctan-1-amine |
InChI |
InChI=1S/C14H31N/c1-3-5-7-9-11-14(13-15)12-10-8-6-4-2/h14H,3-13,15H2,1-2H3 |
InChI Key |
HOCIUAQCKJYCLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)CN |
Origin of Product |
United States |
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